5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Overview
Description
5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes tert-butyl, ethylphenyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For example, the Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-TERT-BUTYL-1-(4-ETHYLPHENYL)-3-[(4-ETHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE include other indole derivatives and compounds with similar functional groups, such as:
- 5-tert-butyl-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one
- 5-tert-butyl-1-(4-isopropylphenyl)-3-[(4-isopropylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-tert-butyl-3-(4-ethylanilino)-1-(4-ethylphenyl)-5,6-dihydro-4H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O/c1-6-19-8-13-22(14-9-19)29-26-24-18-21(28(3,4)5)12-17-25(24)30(27(26)31)23-15-10-20(7-2)11-16-23/h8-11,13-17,21,29H,6-7,12,18H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDFQSVTTNKYGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3CC(CC=C3N(C2=O)C4=CC=C(C=C4)CC)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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